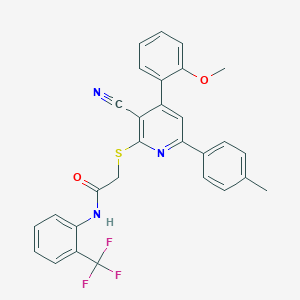
2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that includes cyano, methoxy, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Methoxy- or cyano-substituted thiophene/phenylene co-oligomers
These compounds share similar structural features but may differ in their specific functional groups and applications.
Properties
CAS No. |
337923-92-9 |
|---|---|
Molecular Formula |
C29H22F3N3O2S |
Molecular Weight |
533.6g/mol |
IUPAC Name |
2-[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C29H22F3N3O2S/c1-18-11-13-19(14-12-18)25-15-21(20-7-3-6-10-26(20)37-2)22(16-33)28(35-25)38-17-27(36)34-24-9-5-4-8-23(24)29(30,31)32/h3-15H,17H2,1-2H3,(H,34,36) |
InChI Key |
WHPLJFXDMKAFAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


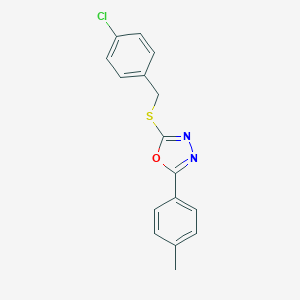
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B418285.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(2-methoxyphenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B418286.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418287.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B418288.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(4-chlorobenzyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B418293.png)
![N-[2-methoxy-4-(1H-tetraazol-1-yl)phenyl]dodecanamide](/img/structure/B418295.png)
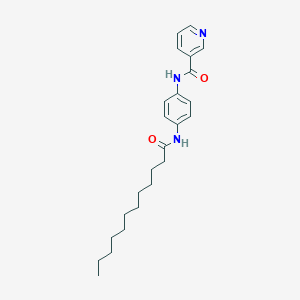
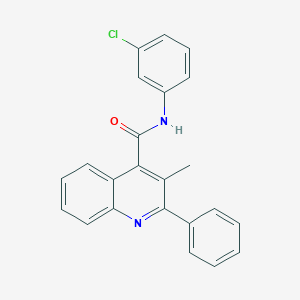
![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418301.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418303.png)
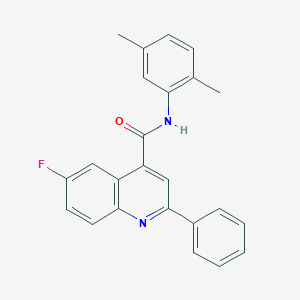
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418306.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418307.png)
